- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)
![7-Chlorobenzo[b]thiophene structure](https://it.kuujia.com/scimg/cas/90407-14-0x500.png)
7-Chlorobenzo[b]thiophene structure
Nome del prodotto:7-Chlorobenzo[b]thiophene
Numero CAS:90407-14-0
MF:C8H5ClS
MW:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812
7-Chlorobenzo[b]thiophene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Chlorobenzo[b]thiophene
- 7-chloro-1-benzothiophene
- 7-CHLORO-BENZO[B]THIOPHENE
- Benzo[b]thiophene,7-chloro-
- Benzo[b]thiophene, 7-chloro-
- 7-chlorobenzothiophene
- GKWIITWUDNYXMG-UHFFFAOYSA-N
- FCH839645
- 5048AC
- AK116287
- AX8110506
- 7-Chlorobenzo[b]thiophene (ACI)
- 90407-14-0
- J-519213
- DB-026985
- AS-42000
- SCHEMBL594318
- CS-B1087
- AKOS006275448
- DTXSID00453774
- SY242970
- MFCD00130097
- EN300-3458695
-
- MDL: MFCD00130097
- Inchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
- Chiave InChI: GKWIITWUDNYXMG-UHFFFAOYSA-N
- Sorrisi: ClC1C2=C(C=CS2)C=CC=1
Proprietà calcolate
- Massa esatta: 167.98000
- Massa monoisotopica: 167.980049
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 126
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 28.2
Proprietà sperimentali
- PSA: 28.24000
- LogP: 3.55470
7-Chlorobenzo[b]thiophene Informazioni sulla sicurezza
7-Chlorobenzo[b]thiophene Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-Chlorobenzo[b]thiophene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B1087-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 5g |
$1050.0 | 2022-04-26 | |
abcr | AB448609-250mg |
7-Chloro-benzo[b]thiophene, 95%; . |
90407-14-0 | 95% | 250mg |
€150.40 | 2025-02-14 | |
ChemScence | CS-B1087-100mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98.02% | 100mg |
$105.0 | 2022-04-26 | |
Ambeed | A811166-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 98% | 5g |
$644.0 | 2023-09-02 | |
Chemenu | CM129467-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 250mg |
$240 | 2021-08-05 | |
eNovation Chemicals LLC | D747363-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95% | 5g |
$980 | 2024-06-07 | |
Chemenu | CM129467-1g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 1g |
$466 | 2021-08-05 | |
Chemenu | CM129467-5g |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 5g |
$1625 | 2021-08-05 | |
Chemenu | CM129467-250mg |
7-Chlorobenzo[b]thiophene |
90407-14-0 | 95%+ | 250mg |
$68 | 2024-07-20 | |
Enamine | EN300-3458695-2.5g |
7-chloro-1-benzothiophene |
90407-14-0 | 95.0% | 2.5g |
$389.0 | 2025-03-18 |
7-Chlorobenzo[b]thiophene Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
2.1 Reagents: Hydrochloric acid , Water Solvents: Ethanol , Water
Riferimento
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
1.2 Solvents: Dimethylformamide ; 2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Riferimento
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acidHeterocycles, 2019, 98(10), 1355-1374,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Riferimento
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reactionOrganic Chemistry Frontiers, 2019, 6(4), 493-497,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 19 h, rt
Riferimento
- Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acidHeterocycles, 2019, 98(10), 1355-1374,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Hydrogen sulfide
Riferimento
- High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetyleneZhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ; 12 h, 130 °C
Riferimento
- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reactionOrganic Chemistry Frontiers, 2019, 6(4), 493-497,
7-Chlorobenzo[b]thiophene Raw materials
- Adamantane-1-thiol
- (2-Chlorophenyl)(2,2-diethoxyethyl)sulfane
- 7-Chloro-1-benzothiophene-2-carboxylic acid
- 3-Chloro-2-fluorobenzaldehyde
- 2-Bromo-1,1-diethoxyethane
- Benzo[b]thiophen-3(2H)-one,7-chloro-
- 2-Chlorothiophenol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
7-Chlorobenzo[b]thiophene Preparation Products
7-Chlorobenzo[b]thiophene Letteratura correlata
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
90407-14-0 (7-Chlorobenzo[b]thiophene) Prodotti correlati
- 2138112-83-9(2-{4-(aminomethyl)-1-propylpiperidin-4-yloxy}ethan-1-ol)
- 2228409-49-0(3-(nitromethyl)imidazo1,2-apyrazine)
- 1153-66-8(Diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate)
- 2227830-32-0(rac-(1R,3R)-3-(5-bromo-2-methoxypyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)
- 2639378-02-0(tert-butyl (2S)-4-hydroxy-2-(methylamino)butanoate)
- 2580220-38-6(tert-butyl N-(4-tert-butylcyclohexyl)-N-(1-hydroxybutan-2-yl)carbamate)
- 22053-74-3(3-methyl-1-benzothiophene-2-carbaldehyde)
- 1427023-85-5([1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol)
- 2094-75-9(Butanal, 2,2-dimethyl-)
- 1806019-94-2(Ethyl 3-amino-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):166.0/580.0